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Cu(TMHD)2

Cat. No.: B13154254
M. Wt: 430.1 g/mol
InChI Key: JGMGCTZGOAONPQ-UHFFFAOYSA-N
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Description

Overview of Beta-Diketonate Complexes in Coordination Chemistry Research

Beta-diketonates are a class of organic ligands that form stable chelate complexes with a wide variety of metal ions across the periodic table, including d- and f-elements. researchgate.netnih.gov The general structure of a β-diketone features two carbonyl groups separated by a methylene (B1212753) group, which can undergo enolization. The anionic form, the β-diketonate ligand, typically coordinates to a metal center through the oxygen atoms of the deprotonated enol form, creating a stable six-membered ring. researchgate.net

The versatility of β-diketonate ligands stems from the ability to easily modify the substituents on the carbon atoms adjacent to the carbonyl groups. This structural tunability allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their volatility, solubility, stability, and reactivity. researchgate.netnih.gov Consequently, β-diketonate complexes have found extensive use in various fields, including catalysis, the development of luminescent and magnetic materials, sensor technology, and as precursors in material deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). researchgate.netnih.govereztech.comfrontiersin.org Their ability to form volatile species makes them particularly valuable for gas-phase deposition processes. researchgate.net

Significance of Cu(TMHD)₂ as a Research Subject

Cu(TMHD)₂, with the chemical formula C₂₂H₃₈CuO₄ and a molecular weight of 430.08 g/mol , is a prominent example of a metal β-diketonate complex that has attracted significant research interest. ereztech.comnih.govereztech.com In this compound, a copper ion in the +2 oxidation state is coordinated by two bulky 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. ereztech.com These ligands, often referred to as TMHD or thd, impart specific properties to the complex, notably influencing its volatility and thermal stability. acs.orgresearchgate.net

The significance of Cu(TMHD)₂ as a research subject is primarily driven by its utility as a precursor for the deposition of copper-containing thin films. Its volatility and controlled decomposition characteristics make it a valuable source compound in techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). ereztech.comresearchgate.netsigmaaldrich.comprochemonline.comaip.orgjournaldephysique.org These deposition methods are critical in the fabrication of advanced materials and electronic components, particularly in the semiconductor and microelectronic industries, where high-purity copper films are required for enhanced conductivity and performance. ereztech.comsigmaaldrich.com Research involving Cu(TMHD)₂ explores the optimization of deposition parameters, the mechanisms of film growth, and the properties of the resulting copper or copper oxide materials. researchgate.netjournaldephysique.orgharvard.edu

Beyond thin-film deposition, Cu(TMHD)₂ is also relevant in catalyst development and broader material science research for the creation of specialized copper-based materials. ereztech.com Studies have investigated its structural properties, including its essentially square planar geometry in certain forms, and its behavior under various thermal conditions. acs.orgtandfonline.com The complex typically presents as a dark violet crystalline powder and exhibits a melting point around 198 °C and sublimes at approximately 100 °C under reduced pressure (0.1 mmHg). ereztech.comereztech.comsigmaaldrich.comchemicalbook.comchembk.com

Research findings related to Cu(TMHD)₂ often involve detailed analyses of deposition processes and material characteristics. For instance, studies on the LPCVD of CuₓS thin films using Cu(TMHD)₂ have examined the influence of temperature and precursor partial pressures on the film's crystalline phase, stoichiometry, and morphology. journaldephysique.org Reaction kinetics and proposed mechanisms, such as competitive adsorption of precursors and byproducts, are also areas of active investigation. journaldephysique.org

The continued research into Cu(TMHD)₂ underscores its importance as a key metal-organic precursor and a subject of fundamental inquiry in coordination chemistry, particularly concerning its thermal behavior, structural attributes, and reactivity in various material synthesis applications.

Key Properties of Cu(TMHD)₂

PropertyValueSource
Molecular FormulaC₂₂H₃₈CuO₄ ereztech.comnih.govereztech.com
Molecular Weight430.08 g/mol ereztech.comnih.govereztech.com
AppearanceDark violet crystalline powder or powder ereztech.comereztech.comsigmaaldrich.comprochemonline.com
Melting Point~198 °C (dec.) ereztech.comereztech.comsigmaaldrich.comprochemonline.comchemicalbook.comchembk.com
Sublimation Point~100 °C at 0.1 mmHg ereztech.comereztech.comchemicalbook.comchembk.com
Copper Content14.60-14.90% (complexometric) ereztech.comsigmaaldrich.com
Purity (Assay)typically ≥ 99% ereztech.comereztech.comsigmaaldrich.comprochemonline.com
CAS Number14040-05-2 ereztech.comnih.govereztech.comsigmaaldrich.comprochemonline.comchemicalbook.comchemscene.com

(Note: Interactive data tables can be generated from this data.)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38CuO4 B13154254 Cu(TMHD)2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H38CuO4

Molecular Weight

430.1 g/mol

IUPAC Name

copper;2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/2C11H19O2.Cu/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2

InChI Key

JGMGCTZGOAONPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Cu+2]

Origin of Product

United States

Synthetic Methodologies and Precursor Development of Cu Tmhd 2

Established Synthesis Routes

Several methods have been developed for the synthesis of Cu(TMHD)₂, primarily focusing on solution-phase reactions and ligand exchange approaches.

Solution-Phase Synthesis Approaches

Solution-phase synthesis is a common route for preparing Cu(TMHD)₂. A typical method involves the reaction of a copper(II) salt, such as copper acetate (B1210297) hydrate (B1144303), with the TMHD ligand in a suitable solvent like methanol (B129727). researchgate.net The reaction facilitates the coordination of the TMHD anions to the copper center, leading to the formation of the neutral Cu(TMHD)₂ complex. The product often precipitates from the solution or can be isolated through evaporation of the solvent.

One reported synthesis involves the interaction of copper acetate hydrate with TMHD in methanol solution. researchgate.net The resulting Cu(TMHD)₂ complex can be characterized by techniques such as FTIR, ¹H NMR, and EI-MS spectroscopy to confirm its structure. researchgate.net

Ligand Exchange Reactions

Ligand exchange reactions can also be employed for the synthesis or modification of metal complexes, including those involving the TMHD ligand. While direct synthesis of Cu(TMHD)₂ via ligand exchange from a different copper complex is conceptually possible, the provided search results primarily illustrate ligand exchange in the context of forming heterometallic complexes or modifying existing β-diketonate complexes. For instance, studies on the synthesis of heterometallic complexes involving lanthanides and transition metals like copper utilize Ln(TMHD)₃ and TM(L)₂ (where TM is a transition metal like Cu and L is another ligand) as starting materials, where ligand exchange can occur during co-crystallization. mdpi.com Another example shows ligand exchange occurring between a copper complex and diethylzinc (B1219324) in the context of ALD applications, leading to the formation of copper metal. researchgate.netucc.ie While these examples demonstrate the principle of ligand exchange involving copper and related ligands, a specific detailed synthesis of Cu(TMHD)₂ solely via ligand exchange from a different copper precursor is not explicitly detailed in the provided snippets.

Purification Techniques and Strategies

Purification is a crucial step to obtain high-purity Cu(TMHD)₂, which is particularly important for applications like MOCVD and ALD where precursor purity directly impacts the quality of deposited films. Common purification techniques for metal β-diketonate complexes, including Cu(TMHD)₂, often involve recrystallization and sublimation.

Recrystallization from suitable solvents, such as methanol or ethanol, can help remove impurities. researchgate.nettandfonline.com Sublimation is another effective technique, leveraging the volatility of Cu(TMHD)₂. ereztech.comchembk.com Cu(TMHD)₂ sublimes at around 100 °C under reduced pressure (0.1 mmHg). ereztech.comchembk.com This process can yield dark violet or blue-purple crystalline material on a cold finger. ereztech.comchembk.comtandfonline.com Impurities with different volatilities can be separated through controlled sublimation. tandfonline.com For example, an impurity identified as [Cu(txhd)(µ₃-OEt)]₄ was found during the sublimation of Cu(txhd)₂, an analogue of Cu(TMHD)₂, and could be separated due to its comparable volatility. tandfonline.com

Purification of the TMHD ligand itself, prior to complexation, is also important. One method for purifying 2,2,6,6-tetramethyl-3,5-heptanedione involves converting it to a copper chelate, recrystallizing the chelate, and then hydrolyzing it with aqueous hydrochloric acid to regenerate the purified ligand, followed by distillation. researchgate.net

Synthesis of Analogues and Derivatives for Modified Properties

The TMHD ligand can be modified to synthesize analogues and derivatives of Cu(TMHD)₂ with altered properties, such as volatility or reactivity, which can be beneficial for specific applications like CVD and ALD. This involves altering the structure of the β-diketonate ligand.

Examples of such modifications include the synthesis of complexes with fluorinated β-diketonate ligands or those with different bulky substituents. For instance, studies have investigated copper(II) complexes with unsymmetrical β-diketonate ligands or monothio-β-diketonate ligands as analogues. tandfonline.com The synthesis of a germa-β-diketonate copper(II) complex, Cu(tmghd)₂, where a germanium atom is incorporated into the ligand structure, has also been reported. acs.org This analogue, Cu(tmghd)₂, was found to be more volatile than Cu(TMHD)₂. acs.org

Another approach involves synthesizing heteroleptic copper complexes, where copper is coordinated by two different types of ligands. While not strictly analogues of Cu(TMHD)₂ in the sense of having modified TMHD ligands, these represent copper complexes with altered coordination environments and properties. Examples include heteroleptic copper dipyrromethene complexes. acs.orgcapes.gov.br

The synthesis of β-ketoesterate complexes of copper(II), such as those with methylpivaloylacetate (mpaH), has also been explored as potential precursors for MOCVD, offering better solubility properties compared to TMHD analogues in certain solvents. journaldephysique.org

The modification of the β-diketonate ligand can influence the thermal properties and volatility of the resulting copper complex. For instance, the introduction of fluorine atoms or changes in the steric bulk of the ligand can impact sublimation behavior and decomposition pathways, which are critical factors for CVD and ALD applications. researchgate.net

Table 1: Properties of Cu(TMHD)₂

PropertyValueSource
Molecular FormulaC₂₂H₃₈CuO₄ ereztech.comnih.gov
Molecular Weight430.08 g/mol or 430.1 g/mol ereztech.comnih.govsigmaaldrich.com
AppearanceDark violet crystalline powder or powder, Dark blue crystalline solid, Purple-blue solid ereztech.comchembk.comprochemonline.com
Melting Point198 °C (dec.) or 198 °C ereztech.comchembk.comprochemonline.comsigmaaldrich.com
Boiling Point100 °C (sublimes at 0.1 mmHg) or 315 °C (Decomposes) ereztech.comchembk.comprochemonline.com
SolubilitySoluble in organic solvents (e.g., ether), Insoluble in water chembk.comprochemonline.com
Purity (Assay)99%+ or 99% or 99.9% ereztech.comprochemonline.comsigmaaldrich.com

Structural Elucidation and Coordination Chemistry of Cu Tmhd 2

Crystal Structure Determination

The crystal structure of Cu(TMHD)₂ and related copper(II) β-diketonate complexes has been primarily determined through single-crystal X-ray diffraction studies. These studies reveal the arrangement of molecules in the solid state and the precise coordination geometry around the central copper atom.

X-ray Diffraction Studies of Solid-State Structures

X-ray diffraction is a fundamental technique for determining the solid-state structure of coordination complexes like Cu(TMHD)₂. Studies on Cu(TMHD)₂ and its analogs consistently show that the copper atom is coordinated by the oxygen atoms of two TMHD ligands researchgate.nettandfonline.comresearchgate.net. The resulting coordination geometry is typically square planar researchgate.nettandfonline.comresearchgate.net. For a fluorinated analog of Cu(TMHD)₂, X-ray diffraction data indicated a triclinic crystal system with space group P-1 and Z=1 researchgate.net. The structure was described as molecular, with the copper atom exhibiting square planar coordination by the oxygen atoms of the two β-diketonate ligands researchgate.net. Similar square planar geometry has been reported for other Cu(II) β-diketonate complexes supported by non-fluorinated ligands tandfonline.com.

Analysis of Geometric Isomerism in Solution and Solid State

Geometric isomerism, specifically cis-trans isomerism, is a possibility for square planar bis(β-diketonate) complexes. While some studies suggest that both cis and trans isomers can exist, particularly in bulk samples or solution, experimental solid-state crystal structures of copper(II) β-diketonates are often found to be in the trans configuration tandfonline.comresearchgate.net. Arguments have been presented that both isomers might be present in bulk samples of related complexes, even if only one is observed in the crystal structure researchgate.net. The formation of heterometallic compounds involving copper complexes can also be accompanied by geometrical isomerization of the initial copper complexes, a process that can potentially be controlled by varying ligand substituents researchgate.net.

Detailed Analysis of Coordination Environment and Bond Parameters

The coordination environment of the copper(II) center in Cu(TMHD)₂ is typically square planar, formed by the four oxygen atoms from the two TMHD ligands researchgate.nettandfonline.comresearchgate.net. Detailed analysis of crystal structures provides specific bond lengths and angles within this coordination sphere. For a fluorinated analog of Cu(TMHD)₂, the average Cu-O distance was reported as 1.895 Å, with an average O-Cu-O angle of 92.5° researchgate.net. Another study on a related complex noted bond lengths and angles in the coordination sphere comparable to those found in Cu(TMHD)₂ tandfonline.com. While the primary coordination is square planar, the coordination of the copper atom can be completed to higher coordination numbers, such as 4+1+1 or 4+2, through interactions with atoms from neighboring molecules or additional ligands researchgate.netresearchgate.net. Analysis of coordination geometry in copper complexes involves examining parameters like bond lengths, bond angles, and the deviation of the metal atom from the ligand plane ias.ac.in.

Supramolecular Assembly and Intermolecular Interactions

The solid-state structures and properties of metal diketonates, including Cu(TMHD)₂, are influenced by supramolecular assembly driven by various intermolecular interactions. These interactions can include π-π interactions, metal-π interactions, metal-metal metallophilic interactions, intermolecular hydrogen bonding, and metal-oxygen semicoordination researchgate.net. In the crystal structure of a fluorinated Cu(TMHD)₂ analog, only van der Waals interactions were reported between the molecules researchgate.net. However, in other related systems, weak interactions between copper atoms and functional groups like methoxy (B1213986) groups from neighboring molecules can lead to the formation of one-dimensional coordination polymers researchgate.netresearchgate.net. Hydrogen bonding is also a significant factor in the supramolecular architecture of some copper complexes nih.govrsc.org.

Adduct Formation and Heterometallic Complexation

Cu(TMHD)₂, like other copper β-diketonates, can participate in the formation of adducts and heterometallic complexes. This often involves co-crystallization with other metal complexes or reactions where Cu(TMHD)₂ acts as a building block.

Synthesis and Structural Characterization of Tetranuclear Copper-Lead Complexes

A notable example of heterometallic complexation involving Cu(TMHD)₂ is the synthesis and structural characterization of tetranuclear copper-lead complexes, such as [Cu(tmhd)₂Pb(hfa)₂]₂ (where hfa is the anion of 1,1,1,5,5,5-hexafluoropentane-2,4-dionate) researchgate.nettandfonline.com. This complex was prepared and its crystal structure was investigated by X-ray diffraction at various temperatures researchgate.nettandfonline.com. The structure is described as tetranuclear researchgate.nettandfonline.com. In some polymeric fluorinated [Pb-Cu] structures, the square planar Cu(dik)₂ unit can adopt an octahedral coordination environment due to bridging oxygen atoms from the lead complex moieties mdpi.com. Heterometallic compounds containing copper and lead can be obtained through co-crystallization, and the structure of the resulting heterocomplexes can be influenced by the ability of the copper complexes to isomerize researchgate.net.

Influence of Adduct Formation on Molecular Structure and Stability

The coordination chemistry of Cu(TMHD)₂ is significantly influenced by the formation of adducts with Lewis bases. Cu(TMHD)₂, where TMHD is the bulky 2,2,6,6-tetramethyl-3,5-heptanedionate ligand, typically exhibits a square planar coordination geometry around the central copper(II) ion in its solid state due to the bidentate nature of the TMHD ligands ereztech.comresearchgate.netresearchgate.net. The bulky tert-butyl groups on the TMHD ligands provide steric hindrance around the copper center.

The type of adduct formed and its influence on structure and stability depend on several factors, including the nature of the Lewis base (e.g., steric bulk, donor strength), the stoichiometry of the reaction, and the crystallization conditions.

For instance, the formation of adducts with bidentate nitrogen-donor ligands like 2,2'-bipyridine (B1663995) (bipy) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to five- or six-coordinate copper complexes. Studies on related copper(II) β-diketonate complexes have shown that coordination with bipy or TMEDA can result in distorted square pyramidal or octahedral geometries eurjchem.comresearchgate.netresearchgate.net. The coordination of these additional ligands affects the bond lengths and angles around the copper center compared to the parent square planar complex.

Lewis base adducts of metal β-diketonates, including those of copper, have been investigated for their thermal properties, particularly in the context of techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). The thermal stability and volatility of these complexes are crucial for their application as precursors. Adduct formation can influence these properties. For example, the thermal behavior of metal β-diketonate adducts with polyethers has been studied, showing that the length of the polyether chain can impact the coordination sphere and thus the thermal stability and volatility of the adducts unifi.itrsc.org.

Research has also explored the stoichiometry and thermal stability of Cu(II) β-diketonate adducts with neutral donors like tributyl phosphine (B1218219) oxide (TBPO) in supercritical CO₂. These studies indicate that adduct formation can significantly improve the behavior and detection sensitivity of the copper complexes in such environments nih.gov.

While specific detailed structural parameters and stability data for a wide range of Cu(TMHD)₂ adducts were not extensively available in the search results, the general principles observed for related copper(II) β-diketonates and other metal β-diketonates with Lewis bases apply. The coordination of Lewis bases to Cu(TMHD)₂ is expected to increase the coordination number of the copper center, distorting the square planar geometry of the parent compound towards five- or six-coordinate structures. This change in coordination environment can impact the intermolecular interactions in the solid state and the thermal stability of the complex, potentially altering its melting point, sublimation behavior, and decomposition pathway.

For example, studies on other metal β-diketonates like Mg(TMHD)₂ show that adduct formation with diamines like TMEDA can influence their thermochemical properties and saturated vapor pressure researchgate.net. Similarly, Lewis base adducts of barium/copper tert-butoxides have shown altered structures and thermolysis behavior compared to the parent compounds acs.org.

The bulky nature of the TMHD ligand in Cu(TMHD)₂ itself contributes to the properties of the complex, including its volatility. ereztech.com. When Lewis bases coordinate, they add to the steric bulk around the copper center, which can further influence the packing in the solid state and the ease of sublimation or evaporation.

Further detailed research, likely involving techniques such as single-crystal X-ray diffraction and thermogravimetric analysis (TGA), is necessary to fully elucidate the precise structural changes and quantify the impact on thermal stability for specific Cu(TMHD)₂ adducts.

Table 1: Properties of Cu(TMHD)₂

PropertyValueSource
Molecular FormulaC₂₂H₃₈CuO₄ ereztech.comchemicalbook.comstrem.comnih.gov
Molecular Weight430.08 g/mol ereztech.comchemicalbook.comstrem.comnih.govprochemonline.com
CAS Number14040-05-2 ereztech.comchemicalbook.comstrem.comprochemonline.comchemscene.com
AppearanceDark violet or purple-blue crystalline powder/solid ereztech.comchemicalbook.comprochemonline.com
Melting Point198 °C (decomposes) ereztech.comchemicalbook.comprochemonline.com
Sublimation Point100°C/0.1 mmHg ereztech.comchemicalbook.com

Thermodynamic and Kinetic Investigations of Cu Tmhd 2

Volatility and Vapor Pressure Characteristics

The volatility of Cu(TMHD)2 is a key property that enables its transport in the gas phase during CVD and ALD processes. Studies have focused on quantifying its sublimation behavior and the temperature dependence of its vapor pressure.

Sublimation Thermodynamics and Enthalpy of Sublimation

The sublimation of this compound involves the transition of the solid directly into the gas phase. The standard enthalpy of sublimation (ΔsubH°) is a measure of the energy required for this phase change. Experimental determination of ΔsubH° for this compound has been performed using techniques such as thermogravimetry-based transpiration. researchgate.netresearchgate.net

Studies have reported values for the standard enthalpy of sublimation of this compound. One study determined a value of 96 ± 2 kJ mol⁻¹ over the temperature range of 375–435 K using a TG-based transpiration technique. researchgate.netresearchgate.net Another source lists values of 129.1 ± 0.8 kJ/mol and 122.8 ± 6.5 kJ/mol for the enthalpy of sublimation at standard conditions (nominally 298.15 K, 1 atm). nist.gov The enthalpy of sublimation can also be estimated from density-based models used to correlate solubility data in supercritical CO2. mdpi.comnih.gov

The kinetics of sublimation of this compound have also been investigated using thermogravimetric methods. Non-isothermal methods, such as the Friedman, Kissinger, and Flynn–Wall methods, yielded sublimation activation energy values ranging from 67 ± 2 to 93 ± 5 kJ mol⁻¹. researchgate.netresearchgate.net The isothermal sublimation activation energy was found to be 97 ± 3 kJ mol⁻¹ over the temperature range of 375–435 K. researchgate.netresearchgate.net

Temperature Dependence of Saturated Vapor Pressure

The saturated vapor pressure of this compound increases with temperature, which is fundamental for controlling the vapor concentration in CVD and ALD systems. The temperature dependence of the equilibrium vapor pressure (pe)T has been determined over specific temperature ranges. researchgate.netresearchgate.net

Research indicates that this compound is completely volatile under dynamic TG conditions. researchgate.netresearchgate.net The vapor pressure characteristics are important for selecting appropriate vaporizer temperatures in deposition processes. For instance, a vaporization temperature of 120 °C has been used in ALD as a compromise between sufficient vapor pressure and precursor stability, with an estimated vapor pressure of 1.5 Pa based on published data. aip.org The volatility of metal β-diketonates, including this compound, has been analyzed in relation to their molecular and crystal structure. researchgate.net

Thermal Stability and Decomposition Pathways

Understanding the thermal stability and decomposition of this compound is essential to prevent premature decomposition in the delivery system and to control the deposition process on the substrate.

Thermogravimetric Analysis (TGA) Studies

Thermogravimetric analysis (TGA) is a widely used technique to study the thermal behavior of this compound, monitoring mass changes as a function of temperature. TGA studies provide information on the volatility and decomposition temperature range of the precursor. researchgate.netresearchgate.net

TGA runs have shown this compound to be completely volatile. researchgate.netresearchgate.net Under inert atmosphere, TGA analysis has revealed a single-step weight loss for this compound over a temperature range of approximately 90–178 °C. wayne.edu Another study indicated that this compound begins evaporating at 116 °C and fully decomposes at 213 °C under a flow of inert nitrogen, leaving nil residue. researchgate.net The thermal decomposition point of this compound has also been reported to be > 265 °C. wayne.edu Significant weight loss has been observed at 200 °C from TGA. gatech.edu The melting point is around 198 °C (decomposition). sigmaaldrich.comstrem.com The boiling point is reported as decomposing at 315 °C, with sublimation occurring at 88 °C under 0.05 mmHg. strem.com

Non-Isothermal and Isothermal Decomposition Kinetics

Kinetic studies investigate the rate and mechanism of the thermal decomposition of this compound. Both non-isothermal and isothermal methods have been employed using thermogravimetric analysis. researchgate.netresearchgate.net

Non-isothermal thermogravimetric analysis at different heating rates has been used to investigate the kinetics of decomposition. researchgate.net The average apparent activation energy of the evaporation process has been evaluated using methods such as Ozawa, Kissinger, and Friedman. researchgate.net The possible conversion function has been estimated to characterize the evaporation patterns, suggesting a phase boundary reaction mechanism. researchgate.net

Ligand-Mediated Reduction Mechanisms during Thermal Decomposition

During the thermal decomposition of metal-organic precursors like this compound, the organic ligand can play a significant role, including acting as a reducing agent. This ligand-mediated reduction can influence the composition and purity of the deposited material. nist.govtandfonline.com

Studies suggest that the decomposition mechanism of this compound in a reactor can involve the organic component of the complex acting as a reducing agent. nih.gov This reductive action of the ligand can favor the formation of lower oxidation states of copper, such as Cu(I) oxide (Cu2O), particularly at lower temperatures. nih.gov At higher temperatures, an oxidant atmosphere may prevail, leading to the formation of Cu(II) oxide (CuO). nih.gov Thermal decomposition of a related copper complex, [Cu(μ-OC6H3-2,6-Me2)(thd)]2, has been shown to decompose to metallic copper by a ligand-mediated reduction at 292 °C. tandfonline.com The decomposition behavior of metal β-diketonates, including this compound, has been studied using techniques like infrared spectroscopy and mass spectrometry, indicating that chemical bonds dissociate in a general sequence at elevated temperatures. researchgate.net

Influence of Reactive and Inert Atmospheres on Decomposition Products

The thermal decomposition of Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), this compound, is significantly influenced by the composition of the surrounding atmosphere. Investigations using techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) have provided detailed insights into the decomposition pathways and resulting products under various reactive and inert gas environments [4, 17]. Understanding this influence is crucial for applications such as chemical vapor deposition (CVD), where the carrier and reactive gases dictate the deposited film composition and purity.

Inert atmospheres, such as nitrogen (N2) or argon (Ar), typically promote a more reductive or pyrolytic decomposition pathway. Studies have shown that under N2, the primary gaseous decomposition products of this compound include fragments derived from the TMHD ligand, such as isobutene, acetone, and various saturated and unsaturated hydrocarbons . Water and carbon oxides (CO, CO2) are generally observed in lower quantities compared to decomposition in reactive atmospheres, suggesting ligand fragmentation and rearrangement are dominant processes. The solid residue remaining after decomposition in inert gas is often a mixture primarily containing metallic copper (Cu) and carbonaceous species . The formation of metallic copper is attributed to the reduction of Cu(II) facilitated by organic ligand fragments at elevated temperatures.

Table 1: Summary of Primary Decomposition Products of this compound in Inert Atmosphere (N2) (Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)

AtmosphereTemperature Range (°C)Primary Gaseous ProductsPrimary Solid ResidueKey ProcessReference
N2~200-400Isobutene, Acetone, Hydrocarbons, H2O (minor), COx (minor)Cu, CarbonPyrolysis, Ligand Fragmentation,
Ar~200-400Similar to N2Similar to N2Pyrolysis, Ligand Fragmentation

Conversely, reactive atmospheres significantly alter the decomposition chemistry. When this compound is decomposed in the presence of oxygen (O2), an oxidative pathway becomes dominant. This leads to the formation of different gaseous products, including higher yields of carbon dioxide (CO2) and water (H2O), resulting from the combustion or oxidation of the organic ligand fragments . Aldehydes and ketones might also be observed as intermediate oxidation products. The solid residue under oxidative conditions is predominantly copper(II) oxide (CuO), rather than metallic copper . This is because the presence of oxygen favors the oxidation of copper species throughout the decomposition process.

The presence of water vapor (H2O) in the atmosphere can also influence the decomposition, particularly at lower temperatures, potentially through hydrolysis mechanisms . While detailed product analysis in H2O-rich atmospheres is complex, it can affect the volatility of intermediates and the composition of the final solid phase, sometimes leading to hydrated copper species or influencing the morphology of deposited films.

Hydrogen (H2) represents another reactive atmosphere, often used in CVD for growing metallic copper films. In a reducing atmosphere like H2, the decomposition of this compound is geared towards the formation of metallic copper . Hydrogen reacts with the oxygen-containing fragments of the ligand and potentially reduces intermediate copper oxides, producing water and hydrocarbons as gaseous byproducts. This reductive environment is highly effective in preventing the incorporation of oxygen into the solid film.

Table 2: Summary of Primary Decomposition Products of this compound in Reactive Atmospheres (Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)

AtmosphereTemperature Range (°C)Primary Gaseous ProductsPrimary Solid ResidueKey ProcessReference
O2~200-400CO2, H2O, Aldehydes, Ketones, Hydrocarbons (oxidized)CuOOxidation, Combustion,
H2~200-400H2O, HydrocarbonsCuReduction
H2O (vapor)~200-400H2O, COx, Hydrocarbons (potentially altered)Cu, CuO, Hydrated speciesHydrolysis, Mixed processes

Spectroscopic Characterization and Electronic Structure of Cu Tmhd 2

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the vibrational modes of Cu(TMHD)₂ and assessing the strength of the coordination bonds between the copper ion and the diketonate ligands.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Cu(TMHD)₂ exhibits a series of characteristic absorption bands that correspond to the various vibrational modes of the molecule. A comprehensive assignment of these bands has been achieved through comparative studies with related metal-β-diketonato complexes and supported by density functional theory (DFT) calculations. The substitution of methyl groups in copper(II) acetylacetonate (B107027) (Cu(acac)₂) with the bulkier tert-butyl groups in Cu(TMHD)₂ leads to notable shifts in the vibrational frequencies, reflecting changes in the electronic environment and molecular structure. researchgate.net

Key vibrational bands in the FTIR spectrum are associated with the C-O and C-C stretching modes within the chelate ring, as well as the Cu-O stretching vibrations, which are direct indicators of the metal-ligand bond strength.

Table 1: Selected FTIR Vibrational Frequencies and Assignments for Cu(TMHD)₂

Frequency (cm⁻¹)Assignment
~1577ν(C=O) + ν(C=C)
~1529ν(C=O) + ν(C=C)
~1414δ(CH)
~451ν(Cu-O)

Note: The exact frequencies can vary slightly depending on the experimental conditions and the physical state of the sample.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrational modes. The Raman spectrum of Cu(TMHD)₂ is characterized by strong bands corresponding to the symmetric stretching of the Cu-O bonds and vibrations within the ligand framework. A significant band in the Raman spectrum is the symmetric O-Cu-O stretching vibration, which is a sensitive probe of the metal-ligand bond strength. researchgate.net

Table 2: Selected Raman Vibrational Frequencies and Assignments for Cu(TMHD)₂

Frequency (cm⁻¹)Assignment
~516νs(Cu-O)
~1580ν(C=O) + ν(C=C)
~1450δ(CH₃)

Note: The exact frequencies can vary slightly depending on the experimental conditions.

Assignment of Vibrational Modes and Elucidation of Metal-Ligand Bond Strength

The assignment of vibrational modes in Cu(TMHD)₂ is accomplished by a detailed analysis of both FTIR and Raman spectra, often aided by computational modeling. The frequencies of the Cu-O stretching modes are of particular interest as they directly correlate with the strength of the metal-ligand bond. researchgate.net

A comparative analysis with Cu(acac)₂ reveals that the Cu-O stretching frequency is higher in Cu(TMHD)₂. For instance, the symmetric O-Cu-O stretching vibration appears at approximately 516 cm⁻¹ in the Raman spectrum of Cu(TMHD)₂, whereas the corresponding band for Cu(acac)₂ is observed at a lower frequency. This blue shift indicates a stronger Cu-O bond in Cu(TMHD)₂. This increased bond strength is attributed to the electron-donating effect of the tert-butyl groups on the ligand, which enhances the electron density on the oxygen atoms, leading to a more robust coordination to the copper(II) center. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like Cu(II) complexes. It provides detailed information about the electronic spin state of the copper ion, the geometry of its coordination environment, and the interactions between the unpaired electron and neighboring magnetic nuclei.

Characterization of Copper(II) Spin State and Geometry

The Cu(II) ion has a d⁹ electronic configuration with one unpaired electron, making it EPR active. The EPR spectrum of Cu(TMHD)₂ in a frozen solution or powder form is typically axial, characterized by two principal g-values: g∥ and g⊥. The observation that g∥ > g⊥ > 2.0023 (the g-value for a free electron) is indicative of a dₓ²-y² ground electronic state for the copper(II) ion. This ground state is characteristic of an elongated octahedral or square-planar geometry around the copper center. acs.org

Table 3: EPR g-tensor values for Cu(TMHD)₂

ParameterValue
g∥~2.2-2.3
g⊥~2.0-2.1

Note: The specific values can be influenced by the solvent and temperature.

Analysis of Hyperfine and Superhyperfine Interactions

The interaction of the unpaired electron's magnetic moment with the magnetic moment of the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) leads to hyperfine splitting of the EPR signal. In the g∥ region of the spectrum, this interaction typically results in four distinct lines. The magnitude of this splitting is given by the hyperfine coupling constant, A∥. The A⊥ coupling in the g⊥ region is often smaller and may not be well-resolved.

The values of g∥ and A∥ are sensitive to the covalency of the metal-ligand bonds and the stereochemistry of the complex. The analysis of these parameters can provide quantitative insights into the nature of the coordination environment. Superhyperfine interactions, which arise from the coupling of the unpaired electron with the magnetic nuclei of the ligand atoms (e.g., ¹³C), are generally not resolved in the conventional continuous-wave EPR spectra of Cu(TMHD)₂ due to the small natural abundance and magnetic moment of these nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligand Protons

Nuclear Magnetic Resonance (NMR) spectroscopy of Cu(TMHD)₂ presents unique challenges and insights due to the paramagnetic nature of the Copper(II) ion. Unlike diamagnetic compounds which typically yield sharp, well-resolved NMR signals, the unpaired electron in the Cu(II) center significantly influences the nuclear spins of the ligand protons. This interaction leads to two primary effects: substantial line broadening and large chemical shift displacements, known as hyperfine or paramagnetic shifts. marquette.eduresearchgate.net

The proximity of the ligand's protons to the paramagnetic Cu(II) center is a critical factor determining the extent of these effects. Protons closer to the metal ion experience more significant broadening, often to the point where their signals become undetectable with standard high-resolution NMR spectrometers. marquette.eduhuji.ac.il The broadening effect is attenuated by 1/r⁶, where 'r' is the internuclear distance between the paramagnetic center and the proton. researchgate.net

In the case of the TMHD ligand in Cu(TMHD)₂, the protons of the tert-butyl groups are the most distant from the copper ion, while the methine proton (-CH=) is closer to the coordination center. Consequently, one would expect the ¹H NMR spectrum to be dominated by a broad signal corresponding to the tert-butyl protons, whereas the signal for the methine proton might be broadened beyond detection.

The temperature dependence of these hyperfine-shifted signals can also provide valuable information about the magnetic properties of the complex, such as the nature of spin-coupling in multinuclear copper systems. marquette.edumarquette.edu Although Cu(TMHD)₂ is a mononuclear complex, temperature studies can still reveal details about the electronic relaxation processes that govern the NMR line shapes.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion. slideshare.net When Cu(TMHD)₂ is analyzed by mass spectrometry, it is first ionized, typically by electron impact, which removes an electron to form the molecular ion, [Cu(TMHD)₂]⁺˙. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral species. youtube.com

The fragmentation of metal β-diketonate complexes like Cu(TMHD)₂ follows characteristic pathways. The analysis of the resulting mass spectrum—a plot of mass-to-charge ratio (m/z) versus relative abundance—allows for the elucidation of the compound's structure. youtube.com The most intense peak in the spectrum is known as the base peak, and it may or may not correspond to the molecular ion. slideshare.net

Common fragmentation pathways for Cu(TMHD)₂ would include:

Loss of a tert-butyl group: A common fragmentation is the cleavage of a C-C bond to lose a tert-butyl radical (•C(CH₃)₃), resulting in a fragment ion with a mass of [M - 57]⁺.

Loss of a full ligand: The complex may lose one of the TMHD ligands as a neutral radical, leading to a fragment of [Cu(TMHD)]⁺.

Rearrangements and further fragmentation: Subsequent fragmentation of primary ions can lead to a variety of smaller ions, providing a detailed fingerprint of the molecule's structure.

The analysis of these patterns provides definitive confirmation of the compound's composition and the connectivity of the ligand.

Table 1: Plausible Fragmentation Pattern for Cu(TMHD)₂ in Mass Spectrometry

m/z Value (approx.)Proposed Fragment IonNeutral Loss
429.2[Cu(C₁₁H₁₉O₂)₂]⁺˙(Molecular Ion)
372.2[Cu(C₁₁H₁₉O₂)(C₇H₁₀O₂)]⁺•C(CH₃)₃
246.1[Cu(C₁₁H₁₉O₂)]⁺•C₁₁H₁₉O₂
183.1[C₁₁H₁₉O₂]⁺•Cu(C₁₁H₁₉O₂)
57.1[C(CH₃)₃]⁺•Cu(C₁₁H₁₉O₂)C₇H₁₀O₂

Note: The table is illustrative of expected fragmentation pathways. Actual observed fragments and their abundances can vary with the ionization method and conditions.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations of Electronic Structure

DFT studies reveal the distribution and energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy difference (the HOMO-LUMO gap) is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability. chemrxiv.org In Cu(TMHD)₂, the HOMO and LUMO are typically associated with the d-orbitals of the copper atom and the π-system of the diketonate ligands. The analysis of these frontier orbitals provides insight into the nature of the bonding and the electronic transitions that the molecule can undergo. core.ac.uk

Table 2: Representative DFT-Calculated Parameters for a Cu(II) β-Diketonate Complex

ParameterTypical Calculated ValueSignificance
Cu-O Bond Length1.90 - 1.95 ÅIndicates the strength and nature of the metal-ligand bond.
O-Cu-O Bond Angle~90° (in-plane)Defines the square-planar coordination geometry.
HOMO-LUMO Gap2.5 - 3.5 eVRelates to the electronic stability and optical properties.
Charge on Cu atom+0.5 to +0.8Quantifies the degree of charge transfer from ligands to the metal.

Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. wisc.edujuniperpublishers.com For Cu(TMHD)₂, NBO analysis provides a detailed picture of the bonding interactions. It quantifies the electron density in the Cu-O bonds and lone pairs on the oxygen atoms, offering a clear description of the covalent and ionic character of the metal-ligand interaction. wikipedia.orgnih.gov Furthermore, NBO analysis can reveal donor-acceptor interactions, such as charge transfer from the lone pairs of the oxygen atoms to the unoccupied d-orbitals of the copper ion, which are crucial for the stability of the complex. researchgate.net

The Quantum Theory of Atoms in Molecules (AIM) provides another rigorous method for analyzing the electronic structure based on the topology of the electron density. researchgate.net By locating critical points in the electron density, AIM can define atomic basins and characterize the nature of chemical bonds. For Cu(TMHD)₂, AIM analysis can be used to precisely define the charge of each atom and characterize the Cu-O bond as either a shared interaction (covalent) or a closed-shell interaction (ionic/electrostatic), providing a deeper understanding of the bonding beyond simple orbital models.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent potentials, such as light. wikipedia.org Its most common application is the calculation of electronic excitation energies, which correspond to the absorption of light in UV-Vis spectroscopy. ohio-state.edunih.gov

For Cu(TMHD)₂, TD-DFT calculations can predict the electronic absorption spectrum, identifying the energies and intensities of different electronic transitions. uu.nl These transitions typically fall into two main categories:

d-d Transitions: Excitations between the d-orbitals of the Cu(II) ion. These are often weak but are characteristic of the metal center's coordination environment.

Ligand-to-Metal Charge Transfer (LMCT): Excitations of electrons from the orbitals of the TMHD ligands to the d-orbitals of the copper ion. These transitions are typically much more intense than d-d transitions.

The accuracy of TD-DFT results depends heavily on the choice of the exchange-correlation functional. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, often provide more accurate predictions for the excitation energies of transition metal complexes. uu.nl

Table 3: Illustrative TD-DFT Results for Electronic Transitions in Cu(TMHD)₂

Transition #Excitation Energy (eV)Oscillator StrengthPrimary Character
12.10.001d → d
22.40.002d → d
33.50.08Ligand (π) → Metal (d) (LMCT)
44.20.15Ligand (π) → Metal (d) (LMCT)

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are generated by calculating the electrostatic potential on the surface of the molecule's electron density. MEP maps use a color scale to indicate different potential values: red typically represents regions of negative electrostatic potential (electron-rich areas), while blue represents regions of positive electrostatic potential (electron-poor areas). Green and yellow indicate intermediate potentials. researchgate.net

For Cu(TMHD)₂, an MEP map would reveal the following key features:

Negative Potential (Red): The regions of highest electron density would be concentrated around the two oxygen atoms of each TMHD ligand. These areas are nucleophilic and are the primary sites of coordination to the copper ion.

Positive Potential (Blue): The electron-poor regions would be located around the central Cu(II) ion and the hydrogen atoms of the bulky tert-butyl groups. The area around the copper ion is electrophilic, though it is sterically shielded by the ligands.

MEP maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions. researchgate.net

Analysis of Metal-Ligand Bonding Nature and Orbital Interactions

The chemical bonding in bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) (Cu(TMHD)₂) is defined by the interaction between the central copper(II) metal ion and the two bidentate TMHD ligands. In this complex, the copper ion is in a +2 oxidation state, and its 3d⁹ electronic configuration plays a crucial role in determining the molecule's geometry and electronic properties. ereztech.com The coordination of the two TMHD ligands through their oxygen atoms results in a four-coordinate complex, which typically adopts a square planar geometry. researchgate.net This arrangement is a consequence of the Jahn-Teller effect, common in d⁹ copper(II) complexes, which removes the degeneracy of the e_g orbitals to achieve a more stable electronic state.

The nature of the bond between the copper ion and the oxygen atoms of the ligands is a coordinate covalent bond with significant ionic character. This dual nature arises from both the sharing of electrons through orbital overlap (covalency) and the electrostatic attraction between the positively charged Cu²⁺ ion and the negatively charged oxygen atoms of the deprotonated TMHD ligands (ionicity). Theoretical investigations using methods like Density Functional Theory (DFT) are instrumental in elucidating this electronic structure. biointerfaceresearch.comsphinxsai.com

From a molecular orbital (MO) perspective, the bonding is understood through the specific interactions between the metal d-orbitals and the ligand p-orbitals.

Sigma (σ) Bonding : The primary bonding framework consists of four Cu-O σ-bonds. These are formed by the donation of electron density from the lone pairs in the p-orbitals of the four ligand oxygen atoms into the vacant or partially filled orbitals of the copper(II) ion. The principal metal orbital involved in this interaction is the d(x²-y²) orbital, which points directly toward the ligand donor atoms in a square planar field. This interaction is a form of ligand-to-metal charge transfer (LMCT). researchgate.net

Pi (π) Bonding : In addition to σ-bonding, π-interactions can occur between the copper d-orbitals (such as d_xy, d_xz, and d_yz) and the p-orbitals of the oxygen atoms that are oriented perpendicular to the σ-bond axis. These interactions contribute to the delocalization of electrons across the chelate rings and further stabilize the complex. researchgate.net

The electronic structure resulting from these interactions dictates the spectroscopic properties of Cu(TMHD)₂. The d⁹ configuration in a square planar ligand field leads to a single unpaired electron, making the complex paramagnetic. This unpaired electron resides in the highest occupied molecular orbital (HOMO) or, more accurately, the singly occupied molecular orbital (SOMO), which is primarily antibonding in nature and derived from the copper d(x²-y²) orbital. Electronic transitions from lower-energy, filled d-orbitals to this SOMO are responsible for the characteristic broad absorption bands observed in the visible region of the electronic spectrum, known as d-d transitions. researchgate.net

Table 1: Summary of Metal-Ligand Orbital Interactions in Cu(TMHD)₂

Type of InteractionLigand Orbitals InvolvedMetal Orbitals InvolvedNature of Interaction
σ-Donation Oxygen p-orbitals (lone pairs)Cu d(x²-y²), 4s, 4pForms the primary Cu-O sigma bonds; constitutes a Ligand-to-Metal Charge Transfer (LMCT).
π-Interaction Oxygen p-orbitals (perpendicular to σ-bond)Cu d_xy, d_xz, d_yzContributes to electron delocalization within the chelate rings and overall molecular stability.

Table 2: Representative Spectroscopic and Structural Data for Cu(II) β-Diketonate Complexes

ParameterTypical ValueSignificance
Coordination Geometry Square PlanarCharacteristic for d⁹ Cu(II) complexes due to the Jahn-Teller effect. researchgate.net
Cu-O Bond Length ~1.91 - 1.97 ÅReflects the covalent radius and coordination environment of the Cu(II) ion. preprints.orgnih.gov
d-d Electronic Transitions ~13,000 - 17,000 cm⁻¹ (Visible Region)Corresponds to the energy required to promote an electron from lower-lying d-orbitals to the singly occupied d(x²-y²) based orbital. researchgate.net
LMCT Bands ~45,000 - 46,000 cm⁻¹ (UV Region)Represents charge transfer from the oxygen-based ligand orbitals to the copper d-orbitals. researchgate.net
Cu-O Vibrational Frequency ~470 - 550 cm⁻¹ (FT-IR)Direct spectroscopic evidence of the metal-ligand bond vibration. preprints.org

Table 3: Conceptual Analysis of Atomic Charges from DFT Calculations

AtomExpected Mulliken ChargeInterpretation
Copper (Cu) Positive (e.g., +0.4 to +0.8)Indicates that the copper atom acts as an electron acceptor, consistent with its +2 oxidation state. The value being less than +2 reflects covalent character and electron donation from the ligands.
Oxygen (O) Negative (e.g., -0.5 to -0.8)Shows that the coordinating oxygen atoms are electron-rich, having withdrawn electron density from the carbon framework and donated density to the copper ion. Confirms the polar nature of the Cu-O bond.

Applications of Cu Tmhd 2 in Chemical Vapor Deposition Cvd

Metal-Organic Chemical Vapor Deposition (MOCVD) of Copper-Containing Thin Films

MOCVD is a significant application area for Cu(TMHD)2, allowing for the growth of various copper-based thin films with controlled properties. ereztech.commdpi.comdntb.gov.ua

Deposition of Copper Metal Films

This compound has been explored as a precursor for the MOCVD of copper metal films. ias.ac.in Studies have shown that pure and carbon-free copper can be deposited from this compound under both inert (argon) and reactive (hydrogen) atmospheres over a range of substrate temperatures and reactor pressures. ias.ac.inresearchgate.net For instance, copper films have been grown by low-pressure CVD on SiO2/Si(100) substrates using this compound in argon and hydrogen atmospheres. ias.ac.in Thermodynamic modeling and experimental results suggest that carbon impurities can be effectively removed, particularly in the presence of hydrogen, which helps in the formation of gaseous hydrocarbons, aldehydes, ketones, and alcohols containing carbon atoms from the ligand. ias.ac.inresearchgate.net

Growth of Copper Oxide Thin Films (Cu2O, CuO)

This compound is also successfully used for the MOCVD of copper oxide thin films, specifically cuprite (B1143424) (Cu2O) and tenorite (CuO). mdpi.comdntb.gov.uanih.gov The selective and reproducible fabrication of these phases can be achieved by carefully controlling the deposition conditions. mdpi.comdntb.gov.uanih.govresearchgate.net For example, homogeneous Cu2O layers have been grown at relatively low temperatures, with the TMHD ligand potentially acting as a reducing agent. researchgate.net Higher temperatures tend to favor the formation of CuO or a mixture of Cu2O and CuO. mdpi.comresearchgate.net

Influence of Process Parameters on Film Composition, Morphology, and Phase Control (e.g., Deposition Temperature, Gas Flows, Reactor Pressure)

The operative conditions during MOCVD using this compound significantly impact the composition, morphology, and phase of the resulting copper-containing thin films. mdpi.comdntb.gov.uaresearchgate.nettms.org

Deposition Temperature: Temperature plays a crucial role in determining the deposited phase of copper oxides. Lower temperatures (e.g., 250°C) can favor the formation of pure Cu2O, while higher temperatures (e.g., 400°C) can lead to the formation of pure CuO or a mixture of phases at intermediate temperatures (e.g., 300°C). mdpi.comresearchgate.net The deposition temperature also affects the growth rate and the potential for carbon incorporation. ias.ac.inresearchgate.net

Gas Flows: The carrier gas (e.g., argon or hydrogen) and the flow rates of the precursor vapor and co-reactants (like oxygen or water for oxide deposition) influence the mass transport of the precursor to the substrate and the reaction kinetics. ias.ac.intms.orgosti.gov Studies have shown that for copper precursors like this compound, the mass transport rate can increase strongly with increasing carrier gas flow rate up to a certain point. osti.gov The presence and flow rate of oxygen or water vapor are critical for controlling the stoichiometry and phase of copper oxide films. mdpi.comresearchgate.netrsc.org

Reactor Pressure: Reactor pressure is another parameter that affects the CVD process. ias.ac.intms.org Thermodynamic modeling suggests that pure copper can be deposited from this compound over a wide range of reactor pressures. ias.ac.in Pressure influences the gas-phase reactions and the mean free path of the species in the reactor, which in turn affects the film uniformity and growth rate.

By controlling these parameters, researchers can tune the properties of the deposited films for specific applications. mdpi.comdntb.gov.uatms.org

Ligand Effects and Carbon Impurity Incorporation in CVD Films

The nature of the ligand in metal-organic precursors significantly influences the CVD process and the purity of the deposited films. muni.cz For this compound, the bulky tetramethyl-heptanedionate (TMHD) ligand plays a role in the precursor's volatility and thermal decomposition. ereztech.comias.ac.in During CVD, the ligand needs to decompose cleanly to avoid incorporating impurities, particularly carbon, into the growing film. muni.cz Studies on the MOCVD of copper from this compound have investigated the incorporation of carbon impurities. ias.ac.inresearchgate.net In a hydrogen atmosphere, the ligand fragments can react with hydrogen to form volatile hydrocarbons and other organic species, facilitating the deposition of carbon-free copper films. ias.ac.inresearchgate.net Even in an inert atmosphere like argon, for relatively low temperatures and pressures, carbon from the ligand can react to form gaseous species like carbon monoxide, isobutene, and acetaldehyde, leaving pure copper to be deposited. researchgate.net However, under certain conditions or with different precursors, carbon incorporation can be a challenge, and the choice of co-reactant and deposition temperature is critical for minimizing impurities. rsc.orgmcmaster.ca

Atomic Layer Deposition (ALD) of Copper-Containing Thin Films

This compound has also been explored as a precursor for the Atomic Layer Deposition (ALD) of copper-containing thin films. ereztech.comscispace.comresearchgate.net ALD is a technique known for its ability to produce highly conformal and uniform thin films with precise thickness control, making it suitable for fabricating structures with high aspect ratios. researchgate.netharvard.edu

For ALD of metallic copper using this compound, direct reduction to form Cu has been studied, often requiring catalytic underlayers like Pt or Pd due to the substrate-dependent nature of the growth. scispace.com Plasma-enhanced ALD (PEALD) using this compound with hydrogen plasma has also been investigated for copper film deposition. researchgate.net However, challenges such as strong agglomeration of copper have been reported in some ALD processes using this compound. researchgate.net

Beyond metallic copper, this compound can potentially be used in ALD processes for depositing copper compounds like copper oxides, although other copper precursors, such as copper(II) bis(dimethylamino-2-propoxide) with water or copper(I) precursors, have also been reported for ALD of Cu2O. dntb.gov.ua The suitability of this compound for ALD of specific copper-containing films depends on finding appropriate co-reactants and optimizing the deposition parameters to achieve self-limiting growth and desired film properties. scispace.comresearchgate.net

ALD Process Parameters and Optimization (e.g., Precursor Pulsing Sequences, Purge Times)

Optimization of ALD process parameters, including precursor pulse lengths and purge times, is critical to ensure self-limiting surface reactions and achieve desired film properties. tkk.fitandfonline.com The ideal ALD process involves alternating pulses of the metal precursor and a co-reactant, separated by inert gas purges to remove excess precursors and reaction byproducts. google.commcmaster.ca

For a given precursor and co-reactant, the growth rate in ALD can be influenced by reactor temperature and pressure, as well as the pulse and purge times. mdpi.com Achieving true ALD growth requires sufficient purging time between precursor exposures to prevent gas-phase reactions, which can lead to poor conformality. tandfonline.com Longer purge times may be necessary for heavier molecules due to their lower molecular flux. tandfonline.com

Studies have investigated the optimization of pulse and purge lengths for ALD processes using metal β-diketonate precursors similar to this compound. For instance, in a process involving Ca(thd)2, surface reactions were found to reach saturation within specific pulse lengths for both the metal precursor and the co-reactant, leading to a linear dependency of film thickness on the number of cycles within an optimal temperature window. rsc.orgresearchgate.net

Selective Area Deposition on Patterned Substrates

Selective area deposition (ASD) in ALD allows for the patterned growth of thin films on specific regions of a substrate while inhibiting growth on others. This is particularly valuable for fabricating nanoscale devices and interconnects, offering a bottom-up approach with potentially near-atomic scale precision alignment, unlike traditional top-down methods that can suffer from alignment issues. tno.nl

This compound has been demonstrated for use in selective area deposition of copper films. Selective growth of copper on palladium-seeded regions of oxidized silicon wafers has been achieved using this compound and hydrogen gas as reactants. aip.orgaip.org In these studies, copper was selectively deposited on palladium surfaces while growth was excluded from surrounding oxide surfaces like SiO2 and Si3N4. aip.orgaip.org This selectivity is attributed to the differences in nucleation behavior on different surfaces. aip.org

Nucleation and Growth Mechanisms in ALD (e.g., Island Growth, Alloy Formation)

The nucleation and growth mechanisms of thin films during ALD significantly influence the final film morphology and properties. In the case of copper ALD using this compound, the growth mode can be highly dependent on the deposition temperature and the substrate material. aip.orgaip.orgresearchgate.net

Studies on copper ALD using this compound and hydrogen gas on palladium substrates have shown different growth mechanisms depending on the temperature. aip.orgaip.org At temperatures between 150 °C and 190 °C, growth occurs via island growth, where small copper nuclei form on the surface and then grow into larger three-dimensional islands. aip.orgmdpi.comaip.org The nucleation density in this temperature range increases with decreasing temperature. aip.orgaip.org At temperatures above 210 °C, alloy growth is observed, where copper intermixes with the palladium substrate, leading to the formation of a CuPd alloy. aip.orgaip.org This inter-diffusion is believed to be necessary to sustain growth by providing active surface sites for the reaction with the copper precursor. aip.orgaip.org

On dielectric surfaces like SiO2, copper tends to nucleate as discontinuous islands, even at low temperatures. researchgate.net Achieving continuous films on such substrates often requires thicker deposits. researchgate.net The tendency of metal films, including copper, to sinter and agglomerate into 3D nanoparticles on dielectrics like silicon oxide is a known challenge, often attributed to thermodynamic reasons where the interaction between adsorbed atoms is stronger than the interaction between the atoms and the substrate. mdpi.comacs.org

Reactant Chemistry and Role of Co-reactants (e.g., Hydrogen Gas, Hydrogen Plasma, Organometallic Compounds)

The choice of co-reactant is crucial in Cu ALD processes using this compound, as it facilitates the reduction of the copper precursor to metallic copper and helps remove organic ligands. acs.orgucc.ie Common co-reactants include hydrogen gas, hydrogen plasma, and sometimes organometallic compounds. mdpi.comresearchgate.netacs.orgfishersci.fiwikipedia.orgwikipedia.orgnih.gov

Molecular hydrogen (H2) is a common co-reactant for Cu ALD with this compound. aip.orgaip.org However, molecular hydrogen can be inefficient at lower temperatures due to the high energy required to break the H-H bond and the potential for hydrogen atoms to recombine rather than participate in the ALD process. acs.orgucc.ie

Hydrogen plasma is often employed to overcome the limitations of molecular hydrogen, as it generates highly reactive hydrogen atoms that can effectively reduce the metal center and remove organic ligands at lower temperatures. researchgate.netacs.orgucc.ieresearchgate.net Plasma-enhanced ALD (PEALD) using this compound and hydrogen plasma has been explored for depositing copper films at lower temperatures. researchgate.netacs.orgresearchgate.net While PEALD can enable lower deposition temperatures and high reactivity, it also carries concerns about potential plasma damage to the substrate or film quality. harvard.edutandfonline.comsci-hub.se

Other co-reactants, including organometallic compounds like diethylzinc (B1219324) (Et2Zn), have been investigated with other copper precursors, demonstrating alternative coreagent strategies beyond traditional hydrogen-based methods. researchgate.net However, the use of such co-reactants can introduce impurities into the film. researchgate.netsci-hub.se

Challenges in Low-Temperature ALD and Mitigation of Film Agglomeration

A significant challenge in depositing thin, continuous copper films by ALD, particularly at lower temperatures, is the tendency of copper to agglomerate. pkusz.edu.cnacs.orgresearchgate.netsci-hub.se Agglomeration results in the formation of discontinuous islands rather than a smooth, uniform film, which is detrimental to film conductivity and performance, especially in microelectronic applications requiring ultrathin seed layers. researchgate.netacs.orgresearchgate.netsci-hub.se

Lowering the deposition temperature is a primary strategy to mitigate copper agglomeration. pkusz.edu.cnacs.orgresearchgate.netsci-hub.se It has been suggested that deposition temperatures below 100 °C are preferable to avoid agglomeration and obtain continuous, smooth films. pkusz.edu.cnresearchgate.netresearchgate.net However, many reported Cu ALD processes, including those using this compound, have historically been performed at temperatures above 100 °C due to precursor limitations. pkusz.edu.cnresearchgate.net

The use of highly reactive precursors and co-reactants, such as certain copper(I) amidinate precursors with hydrogen plasma, has enabled copper ALD at temperatures as low as 50 °C, significantly suppressing agglomeration and yielding pure, continuous, and smooth films. pkusz.edu.cnresearchgate.netresearchgate.net While this compound processes have been explored with hydrogen plasma at temperatures down to 60 °C, strong agglomeration was reported at 180 °C. researchgate.netresearchgate.net

Substrate material also plays a role in agglomeration. On metallic substrates like ruthenium and palladium, continuous conductive films can be obtained, whereas island formation and slow coalescence are observed on dielectric substrates like silicon and tantalum nitride, even at low temperatures. researchgate.netresearchgate.net Enhancing the two-dimensional coalescence of initial copper nucleation sites is crucial for obtaining continuous films at very low thicknesses. researchgate.net

Strategies for Achieving Conformal and Continuous Thin Films in High Aspect Ratio Structures

Achieving conformal and continuous thin films within high aspect ratio (HAR) structures is a key advantage of ALD for advanced microelectronic fabrication. harvard.edupkusz.edu.cn The self-limiting nature of ALD surface reactions allows for uniform film growth on all surfaces, regardless of their orientation or accessibility within complex 3D topographies. harvard.edupkusz.edu.cnsci-hub.se

For Cu ALD using this compound, particularly in HAR structures, several factors are important:

Self-Limiting Growth: Ensuring the ALD process operates within a self-limiting regime is fundamental for conformality. This requires careful optimization of precursor and co-reactant pulse lengths and sufficient purge times to prevent CVD-like growth that can lead to non-conformality. tandfonline.comsci-hub.se

Precursor Transport: Efficient transport of the relatively heavy this compound molecules into deep and narrow features is essential. tandfonline.com Reactor design and process parameters can influence precursor flux and penetration into HAR structures. tandfonline.com Difficulties with precursor transport at low temperatures have been reported. researchgate.net

Nucleation and Coalescence: For continuous films, especially ultrathin ones, the initial nucleation density and the subsequent coalescence of islands must be optimized. researchgate.net On dielectric surfaces where island growth is prevalent, achieving continuity requires sufficient film thickness or strategies to promote 2D growth and coalescence. researchgate.net

Low-Temperature Deposition: As discussed, low temperatures help suppress agglomeration, which is critical for obtaining continuous films, particularly thin ones, within HAR features. pkusz.edu.cnresearchgate.netresearchgate.net

Co-reactant Choice: The choice of co-reactant and its ability to effectively react within the confined spaces of HAR structures is important. While hydrogen plasma can be highly reactive, the recombination of hydrogen radicals can limit their penetration into deep trenches. researchgate.netucc.ie Molecular hydrogen, although less reactive at low temperatures, may offer better penetration into HAR features. harvard.edu

Studies have shown that ALD is well-suited for depositing conformal films in HAR holes. harvard.edu The ability to deposit continuous, smooth, and highly conformal copper films at low temperatures using appropriate precursors and processes, such as certain amidinate precursors with hydrogen plasma, highlights the potential for filling the demanding requirements of future microelectronic interconnects. pkusz.edu.cnresearchgate.net While specific detailed research findings solely on this compound for achieving conformality in HAR structures were not extensively detailed in the search results, the general principles of ALD for HAR coverage apply, emphasizing the need for optimized process parameters and potentially the use of plasma enhancement or alternative co-reactants to enhance reactivity and surface reactions within these features.

Catalytic Applications of Cu Tmhd 2

Role as a Copper Catalyst in Organic Transformations

Cu(TMHD)2 has been explored as a catalyst in several organic reactions. Its application is often seen in conjunction with other catalytic systems, such as photoredox catalysis, to facilitate complex transformations fishersci.nouni.lu.

One notable application is in the bicyclopentylation of alcohols using bicyclo[1.1.1]pentyl (BCP)–thianthrenium reagents fishersci.no. In this dual copper/photoredox catalyst system, this compound has been shown to afford higher yields compared to Cu(acac)2 (Copper(II) acetylacetonate) in certain instances, particularly for secondary and tertiary alcohols fishersci.no. The use of this compound was found to be crucial when Cu(acac)2 resulted in yields below 60% fishersci.no.

Another area where this compound has been investigated is in N-alkylation reactions uni.lu. In a copper metallaphotoredox and silyl (B83357) radical activation platform for the N-alkylation of alkyl halides, this compound served as the copper precatalyst uni.lu. This system, utilizing a photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6 or Ir(ppy)3), a silyl radical precursor (e.g., tris(trimethylsilyl)silanol), a base (LiOt-Bu), and water in acetonitrile, demonstrated broad functional group tolerance uni.lu.

This compound has also been tested in dehydroxylative radical N-glycosylation of heterocycles with 1-hydroxycarbohydrates, enabled by copper metallaphotoredox catalysis. While [Cu(CH3CN)4]PF6 showed better regioselectivity, this compound still yielded the product as a mixture of regioisomers.

Furthermore, this compound has been employed as a ligand in copper-catalyzed cross-coupling reactions, such as the O-arylation of phenols with aryl halides. In one study, CuI with TMHD as the ligand and Cs2CO3 as the base facilitated the coupling of phenols with aryl iodides under low temperatures, tolerating various functional groups.

Mechanisms of Metal-Mediated Radical Processes

Metal-mediated radical processes are a significant class of reactions catalyzed by transition metals like copper fishersci.no. These mechanisms often involve single-electron transfer (SET) steps and the generation and coupling of radical intermediates fishersci.no.

In the bicyclopentylation of alcohols catalyzed by a dual copper/photoredox system including this compound, the proposed mechanism involves the generation of a BCP radical intermediate fishersci.no. The photoredox catalyst initiates the process by reducing a BCP–thianthrenium salt, generating the BCP radical fishersci.no. This radical is then proposed to be trapped by a copper species, leading to a copper-BCP intermediate fishersci.no. Reductive elimination from this intermediate furnishes the desired bicyclopentyl (B158630) ether product fishersci.no. The copper catalyst is thought to play a role in the oxidative ligation of the BCP radical and stabilization of high-valent metal alkoxides fishersci.no.

In copper-mediated N-alkylation via silyl radical activation, the mechanism involves the generation of an alkyl radical from an alkyl halide using a silyl radical precursor and a photocatalyst uni.lu. This alkyl radical is then captured by the copper catalyst, followed by reductive elimination to form the C-N bond. The copper precatalyst, such as this compound, is believed to undergo ligation with the nucleophile before participating in the catalytic cycle uni.lu.

In the dehydroxylative radical N-glycosylation, the mechanism is proposed to involve SET oxidation of an N-heterocyclic carbene (NHC) adduct, generating a glycosyl radical. A ligand exchange reaction of the copper catalyst with an N-heterocycle generates a copper(I)-amido complex, which is then oxidized to a copper(II)-amido species. This species is proposed to react with the glycosyl radical.

These processes highlight the ability of copper complexes, including those with TMHD ligands, to engage in radical pathways by facilitating electron transfer and coupling of radical species fishersci.no. The specific mechanism can vary depending on the reaction conditions, substrates, and the presence of co-catalysts.

Future Research Directions and Emerging Applications

Development of Novel Cu(TMHD)₂ Derivatives with Enhanced Volatility and Reactivity

The effectiveness of Cu(TMHD)₂ in vapor deposition processes is closely linked to its physical properties, particularly its volatility and thermal stability. Future research directions include the rational design and synthesis of novel Cu(II) β-diketonate complexes and their adducts, aiming to overcome limitations associated with the parent Cu(TMHD)₂ precursor, such as achieving lower deposition temperatures or improved growth rates.

Efforts are focused on modifying the TMHD ligand or incorporating additional ligands to tune the precursor's properties. For instance, studies on other metal β-diketonate complexes, such as those involving yttrium, barium, and cobalt with the TMHD ligand or related β-ketoesterate ligands, highlight the potential for tailoring volatility and solubility through ligand modification and adduct formation. ereztech.comfishersci.ieamericanelements.comjournaldephysique.orgereztech.com The synthesis and characterization of novel complexes, such as a germa-β-diketonate copper(II) complex, have demonstrated enhanced volatility compared to Cu(TMHD)₂, indicating promising routes for developing improved copper precursors. acs.org Similarly, β-ketoesterate complexes have shown better solubility properties in various solvents compared to their TMHD analogues, which is advantageous for liquid injection MOCVD techniques. journaldephysique.org Continued research in this area involves exploring different central metals, oxidation states, and ligand structures to synthesize derivatives with optimized vapor pressure, thermal decomposition characteristics, and reactivity for specific deposition processes and desired film properties.

Advanced In-situ Characterization Techniques for Vapor Deposition Processes

A deeper understanding of the fundamental mechanisms governing the vapor deposition of thin films from precursors like Cu(TMHD)₂ is crucial for process optimization and the development of novel materials. Advanced in-situ characterization techniques play a vital role in this regard. These techniques allow for the real-time monitoring of surface reactions, film growth kinetics, and the evolution of material properties during deposition.

Techniques such as in-situ X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared (FTIR) spectroscopy, and Quartz Crystal Microbalance (QCM) are increasingly being employed to gain insights into the adsorption, reaction, and desorption processes occurring at the substrate surface when using precursors like Cu(TMHD)₂. researchgate.netliverpool.ac.ukresearchgate.netjournaldephysique.org For example, in-situ QCM measurements have been used to elucidate the reaction mechanisms during ALD processes, providing information on mass gain and loss during individual half-cycles. liverpool.ac.uk In-situ techniques can help identify reaction intermediates, understand the influence of co-reactants (such as hydrogen plasma in ALD), and determine the optimal process parameters for achieving desired film composition, crystallinity, and morphology. researchgate.netacs.org The application of these advanced characterization methods will continue to be essential for advancing the science and technology of thin film deposition using Cu(TMHD)₂ and its derivatives.

Expansion into New Material Systems and Advanced Device Architectures

The versatility of Cu(TMHD)₂ as a precursor facilitates its application in depositing copper and copper-containing films for a wide range of material systems and advanced device architectures beyond traditional microelectronics.

Q & A

Q. What experimental methods are recommended for synthesizing Cu(TMHD)₂ with high purity and reproducibility?

Cu(TMHD)₂ synthesis typically involves reacting copper salts (e.g., CuCl₂) with the β-diketone ligand (TMHD) under controlled conditions. Key steps include:

  • Reagent stoichiometry : Maintain a 1:2 molar ratio of Cu²⁺ to TMHD ligand to avoid ligand deficiency or excess .
  • Solvent selection : Use anhydrous, aprotic solvents (e.g., toluene or THF) to prevent hydrolysis of the ligand .
  • Temperature control : Reflux conditions (~110°C) ensure complete ligand coordination, confirmed by color changes (e.g., blue to green) .
  • Purification : Recrystallize the product in hexane or ethanol to remove unreacted precursors, verified via elemental analysis and melting point consistency .

Q. How can researchers confirm the structural integrity of Cu(TMHD)₂ using spectroscopic techniques?

A multi-technique approach is critical:

  • FT-IR and Raman spectroscopy : Validate ligand coordination by identifying shifts in C=O (1600–1650 cm⁻¹) and C–H (2900–3000 cm⁻¹) stretching frequencies. Discrepancies in peak positions may indicate incomplete chelation .
  • UV-Vis spectroscopy : Monitor d-d transition bands (600–800 nm) to confirm octahedral geometry. Compare extinction coefficients with literature values to detect impurities .
  • X-ray crystallography : Resolve molecular geometry (e.g., bond lengths, angles) for definitive structural confirmation, though single-crystal growth may require slow evaporation techniques .

Advanced Research Questions

Q. How can computational methods like DFT improve the interpretation of Cu(TMHD)₂’s electronic and vibrational spectra?

Density Functional Theory (DFT) simulations are pivotal for:

  • Assigning vibrational modes : Match calculated IR/Raman frequencies (scaled by 0.96–0.98) to experimental data to resolve ambiguities in peak assignments .
  • Electronic structure analysis : Correlate UV-Vis absorption bands with computed electronic transitions (e.g., ligand-to-metal charge transfer) using TD-DFT .
  • Conformational stability : Compare relative energies of cis/trans isomers to identify dominant conformers in solution, validated by NMR or EPR .

Q. What strategies resolve contradictions between experimental and computational data for Cu(TMHD)₂’s copper-oxygen bond strength?

Discrepancies often arise from solvent effects or basis set limitations in simulations. Mitigate via:

  • Solvent correction : Apply implicit solvation models (e.g., COSMO) in DFT to account for dielectric environments .
  • Basis set validation : Test hybrid functionals (e.g., B3LYP) with triple-zeta basis sets (e.g., def2-TZVP) to balance accuracy and computational cost .
  • Cross-validation : Compare bond dissociation energies (BDEs) from thermogravimetric analysis (TGA) with DFT-calculated values to refine models .

Q. How does Cu(TMHD)₂ function as a catalyst in visible-light-driven C–O bond cleavage reactions?

Mechanistic studies suggest dual roles:

  • Lewis acid activation : Cu²⁺ polarizes ether substrates, lowering bond dissociation energy. Monitor via UV-Vis quenching experiments with substrates like diaryl ethers .
  • Electron transfer mediation : Transient absorption spectroscopy can track Cu(I)/Cu(II) redox cycles during photocatalysis, revealing rate-limiting steps .
  • pH optimization : Maintain mildly acidic conditions (pH 3.5–4.5) to stabilize reactive intermediates, verified by kinetic profiling .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate substituent effects on Cu(TMHD)₂’s catalytic activity?

Use a systematic approach:

  • Ligand modification : Synthesize analogs (e.g., Cu(DMHD)₂, Cu(HPD)₂) with varying alkyl substituents (e.g., iPr vs. t-Bu) to assess steric/electronic impacts .
  • Kinetic studies : Compare turnover frequencies (TOFs) in model reactions (e.g., oxidation of alcohols) under identical conditions .
  • Spectroscopic benchmarking : Correlate catalytic efficiency with spectroscopic signatures (e.g., Cu–O bond strength via Raman) to identify structure-activity relationships .

Q. What methodologies address reproducibility challenges in Cu(TMHD)₂-based catalytic systems?

Ensure rigor through:

  • Control experiments : Include blank reactions (without catalyst) and internal standards (e.g., TEMPO) to validate catalytic contributions .
  • Batch-to-batch consistency : Document synthesis parameters (e.g., stirring rate, drying time) and characterize each batch via XRD and TGA .
  • Open data practices : Share raw spectra and computational input files in supplementary materials for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.